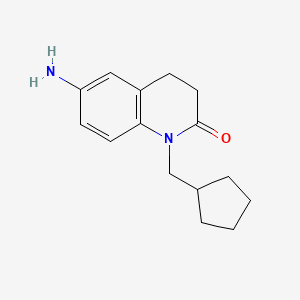
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one, identified by its CAS number 1308263-41-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₂O
- Molecular Weight : 244.33 g/mol
- CAS Number : 1308263-41-3
The compound features a tetrahydroquinoline structure that is known for its versatility in drug design and development.
Pharmacological Profile
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antidepressant Effects : Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
- Neuroprotective Properties : There is evidence suggesting that tetrahydroquinoline derivatives may protect neuronal cells from oxidative stress and apoptosis, which is significant in neurodegenerative diseases .
- Antinociceptive Activity : Preliminary findings indicate that this compound may possess pain-relieving properties through interactions with opioid receptors, akin to known analgesics like morphine .
The mechanisms through which this compound exerts its effects may involve:
- Receptor Modulation : It may act as a modulator of various receptors including serotonin receptors (5-HT) and opioid receptors (μ, δ), impacting pain perception and mood regulation.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of these neurotransmitters in the synaptic cleft .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of tetrahydroquinoline derivatives demonstrated significant antidepressant-like effects in animal models. The administration of these compounds resulted in increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant properties .
Case Study 2: Neuroprotection in Parkinson’s Disease Models
In vitro studies have shown that derivatives similar to this compound can enhance cell viability in dopaminergic neurons exposed to neurotoxic agents. This suggests a neuroprotective role that could be beneficial in conditions like Parkinson's disease .
Data Table: Biological Activities and Effects
Properties
IUPAC Name |
6-amino-1-(cyclopentylmethyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11-3-1-2-4-11/h6-7,9,11H,1-5,8,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRMBLKXDNBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C(=O)CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















